N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
N-(4-(3-Methoxypiperidin-1-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a thiazole-5-carboxamide derivative characterized by a 3-methoxypiperidine substituent on the phenyl ring and a 1H-pyrrole moiety at the 2-position of the thiazole core. Thiazole derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and antitumor effects .
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15-19(28-21(22-15)24-11-3-4-12-24)20(26)23-16-7-9-17(10-8-16)25-13-5-6-18(14-25)27-2/h3-4,7-12,18H,5-6,13-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOSEDBRJZTJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCCC(C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described with the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 350.43 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the methoxypiperidine and pyrrole moieties may enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrrole rings exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
A study conducted by researchers demonstrated that thiazole derivatives exhibit cytotoxic effects on human cancer cell lines, with IC₅₀ values ranging from 1.61 to 1.98 µg/mL. The presence of electron-donating groups, such as methyl groups on the phenyl ring, significantly enhances the activity against cancer cells .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µg/mL) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.61 ± 0.92 |
| Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
| N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl... | Various (ongoing studies) | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar thiazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 3.12 |
| Compound D | Escherichia coli | 12.5 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Cancer Cell Growth : The compound likely induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Antimicrobial Mechanisms : Thiazoles are known to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to bacterial cell death.
Case Studies
One notable case study involved the evaluation of a thiazole derivative similar to N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methyl... in a preclinical model for breast cancer. The study reported a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity .
Additionally, another study highlighted the use of thiazole compounds in combination therapies for enhancing efficacy against resistant bacterial strains, demonstrating their potential role in overcoming antibiotic resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related thiazole carboxamide derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues with Thiazole Carboxamide Cores
Key Observations:
- Synthetic Routes :
- Biological Activity :
- Piperidine and piperazine derivatives (e.g., BMS-354825) often target kinases or GPCRs due to their ability to occupy hydrophobic pockets and engage in hydrogen bonding . The target compound’s methoxypiperidine group may enhance selectivity for central nervous system targets compared to peripheral-acting analogs.
Pyrrole-Containing Analogues
Key Observations:
- Pyrrole moieties enhance π-stacking with aromatic residues in target proteins (e.g., kinase ATP-binding sites). The target compound’s pyrrole group at the thiazole 2-position may offer superior binding compared to pyridyloxy-linked analogs .
- Trifluoromethyl groups (as in ) improve metabolic stability and lipophilicity but may reduce solubility. The target compound’s methoxypiperidine group balances this by introducing polar character .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
